
2-((4-(Bis(2-hydroxyethyl)amino)phenyl)azo)-5-nitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-(Bis(2-hydroxyethyl)amino)phenyl)azo)-5-nitrobenzonitrile is a complex organic compound known for its vibrant color and diverse applications. This compound is often used in the field of dyes and pigments due to its intense coloration properties. Its molecular formula is C17H19N3O4, and it has a molecular weight of 329.35 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Bis(2-hydroxyethyl)amino)phenyl)azo)-5-nitrobenzonitrile typically involves a multi-step process. One common method includes the diazotization of 4-(Bis(2-hydroxyethyl)amino)aniline followed by coupling with 5-nitrobenzonitrile. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, which are crucial for the efficient production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-(Bis(2-hydroxyethyl)amino)phenyl)azo)-5-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically target the nitro group, converting it to an amino group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-((4-(Bis(2-hydroxyethyl)amino)phenyl)azo)-5-nitrobenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential anti-inflammatory properties.
Industry: Utilized in the production of colored plastics and textiles.
Wirkmechanismus
The mechanism of action of 2-((4-(Bis(2-hydroxyethyl)amino)phenyl)azo)-5-nitrobenzonitrile involves its interaction with specific enzymes and proteins. In biological systems, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s azo group plays a crucial role in its binding affinity and specificity towards these molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((4-(Bis(2-hydroxyethyl)amino)phenyl)azo)benzoic acid
- 2-((4-(Bis(2-hydroxyethyl)amino)phenyl)azo)benzene sulfonic acid
Uniqueness
Compared to similar compounds, 2-((4-(Bis(2-hydroxyethyl)amino)phenyl)azo)-5-nitrobenzonitrile is unique due to its nitro group, which enhances its electron-withdrawing properties and increases its reactivity in various chemical reactions. This makes it particularly useful in applications requiring high reactivity and stability.
Eigenschaften
CAS-Nummer |
54567-09-8 |
|---|---|
Molekularformel |
C17H17N5O4 |
Molekulargewicht |
355.3 g/mol |
IUPAC-Name |
2-[[4-[bis(2-hydroxyethyl)amino]phenyl]diazenyl]-5-nitrobenzonitrile |
InChI |
InChI=1S/C17H17N5O4/c18-12-13-11-16(22(25)26)5-6-17(13)20-19-14-1-3-15(4-2-14)21(7-9-23)8-10-24/h1-6,11,23-24H,7-10H2 |
InChI-Schlüssel |
JOLCVJZULGERDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


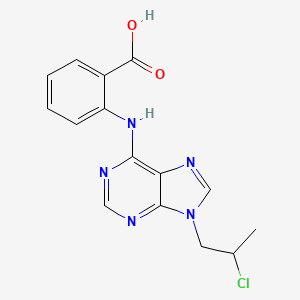

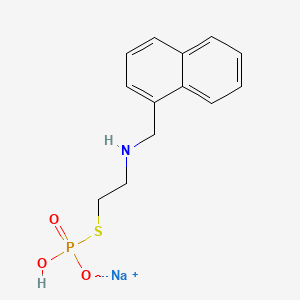
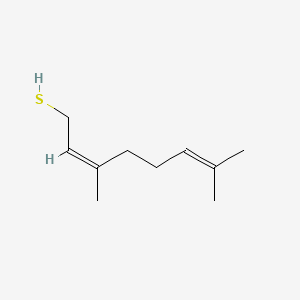
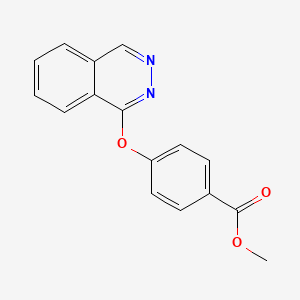
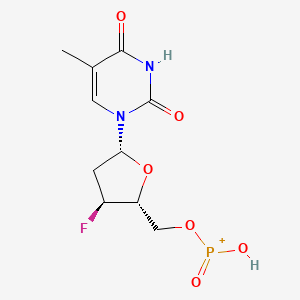

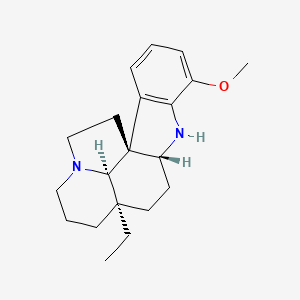

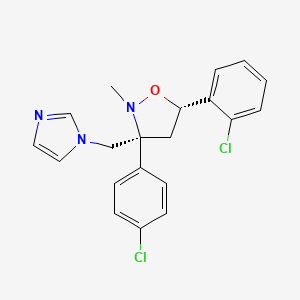
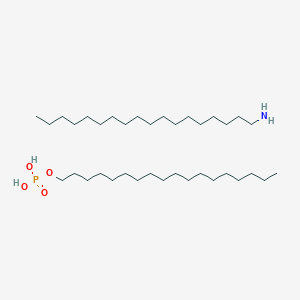


![4-[(2-Chloro-4,6-dinitrophenyl)azo]-N-(3-methoxypropyl)naphthalen-1-amine](/img/structure/B12674458.png)
